molecular formula C31H25Cl2N5O5S B14921710 4-[(E)-{2-[({4-(2,4-dichlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate

4-[(E)-{2-[({4-(2,4-dichlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate

Cat. No.: B14921710
M. Wt: 650.5 g/mol
InChI Key: WHWRMULWEISIQK-AABVJFSESA-N
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Description

4-[(E)-{2-[({4-(2,4-dichlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is a complex organic compound that features a triazole ring, dichlorophenyl group, and naphthalen-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[({4-(2,4-dichlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate typically involves multi-step organic reactions. Key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the dichlorophenyl group via electrophilic aromatic substitution.
  • Attachment of the naphthalen-2-yloxy moiety through nucleophilic substitution.
  • Final acetylation to form the acetate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methoxy group to form a hydroxyl group.

    Reduction: Reduction of the triazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine

Medicinal applications could include its use as a lead compound in the development of new drugs, particularly for treating fungal infections or cancer.

Industry

Industrial applications might involve its use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. For example, if it acts as an antifungal agent, it might inhibit the synthesis of ergosterol, a key component of fungal cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole-based antifungal agent.

    Voriconazole: A triazole antifungal with a similar structure.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

Uniqueness

What sets 4-[(E)-{2-[({4-(2,4-dichlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate apart from these compounds could be its unique combination of functional groups, which might confer distinct biological activities or improved pharmacokinetic properties.

Properties

Molecular Formula

C31H25Cl2N5O5S

Molecular Weight

650.5 g/mol

IUPAC Name

[4-[(E)-[[2-[[4-(2,4-dichlorophenyl)-5-(naphthalen-2-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C31H25Cl2N5O5S/c1-19(39)43-27-12-7-20(13-28(27)41-2)16-34-36-30(40)18-44-31-37-35-29(38(31)26-11-9-23(32)15-25(26)33)17-42-24-10-8-21-5-3-4-6-22(21)14-24/h3-16H,17-18H2,1-2H3,(H,36,40)/b34-16+

InChI Key

WHWRMULWEISIQK-AABVJFSESA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)COC4=CC5=CC=CC=C5C=C4)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)COC4=CC5=CC=CC=C5C=C4)OC

Origin of Product

United States

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